2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is a complex organic compound characterized by the presence of methoxyphenoxy groups and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form the intermediate 2-methoxyphenyl acetate. This intermediate is then reacted with an amine derivative to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methoxyphenyl isocyanate
- Methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- 3-(2-methoxyphenoxy)-1,2-propanediol
Uniqueness
2-(2-METHOXYPHENOXY)-N-{1-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H26N2O6 |
---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[2-[[2-(2-methoxyphenoxy)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C21H26N2O6/c1-15(23-21(25)14-29-19-11-7-5-9-17(19)27-3)12-22-20(24)13-28-18-10-6-4-8-16(18)26-2/h4-11,15H,12-14H2,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
WCXKYKKCSCRYBT-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)NC(=O)COC2=CC=CC=C2OC |
Kanonische SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)NC(=O)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.